molecular formula C10H10BrN3 B8392437 2-Amino-6-bromo-5,7-dimethyl-1,8-naphthyridine

2-Amino-6-bromo-5,7-dimethyl-1,8-naphthyridine

Cat. No. B8392437
M. Wt: 252.11 g/mol
InChI Key: WSSAHJGDLWNAMI-UHFFFAOYSA-N
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Patent
US05258356

Procedure details

173 g (1 mol) of 2-amino-5,7-dimethyl-1,8-naphthyridine is suspended in 500 ml of glacial acetic acid. At 60° C. and with stirring, 160 g (1 mol) of bromine is dripped in, the solid going into solution. After all has been added, the mixture is stirred overnight at room temperature (20° C.) and then poured into 1 liter of water. Excess bromine is reduced by adding a small amount of NaHSO3. The pH is brought to 4 with concentrated NH3 solution. The mixture is stirred for about 30 minutes and the precipitate is filtered off and dried under reduced pressure to give 132 g of a pale brown solid.
Quantity
173 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[N:5][C:6]([CH3:13])=[CH:7][C:8]=2[CH3:12])[N:3]=1.[Br:14]Br.OS([O-])=O.[Na+].N>C(O)(=O)C.O>[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[N:5][C:6]([CH3:13])=[C:7]([Br:14])[C:8]=2[CH3:12])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
173 g
Type
reactant
Smiles
NC1=NC2=NC(=CC(=C2C=C1)C)C
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
At 60° C. and with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After all has been added
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight at room temperature (20° C.)
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The mixture is stirred for about 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=NC(=C(C(=C2C=C1)C)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 132 g
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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